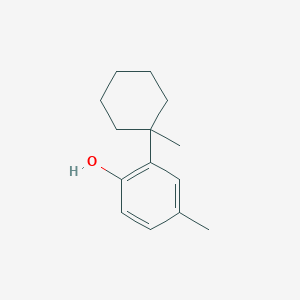

2-(1-Methylcyclohexyl)-p-cresol

Description

Contextualization within Cresol (B1669610) Derivative Chemistry

Cresols, which are methylphenols, exist as three isomers: ortho-cresol, meta-cresol, and para-cresol. These aromatic organic compounds are foundational materials in the chemical industry, traditionally extracted from coal tar or synthesized through processes like the sulfonation of toluene. p-Cresol (B1678582), or 4-methylphenol, is a widely used intermediate in the production of other chemicals, notably antioxidants like butylated hydroxytoluene (BHT). wikipedia.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, leading to a diverse class of cresol derivatives.

One significant area of cresol derivative chemistry is the synthesis of sterically hindered phenols. These compounds are characterized by bulky alkyl groups positioned ortho to the hydroxyl group. This structural feature is crucial for their function as antioxidants, as it enhances their ability to scavenge free radicals while reducing their tendency to participate in unwanted side reactions. The introduction of a cyclohexyl or a substituted cyclohexyl group, such as a 1-methylcyclohexyl group, at a position ortho to the hydroxyl group on the p-cresol backbone, results in the formation of 2-(1-Methylcyclohexyl)-p-cresol. This modification creates a sterically hindered phenolic structure, a class of compounds known for their utility as stabilizers in various materials.

Significance and Research Rationale in Contemporary Organic Synthesis and Materials Science

The primary significance of this compound in contemporary research lies in its potential application as a high-performance antioxidant and thermal stabilizer for polymeric materials. Alkylphenols are widely used as intermediates for the synthesis of antioxidants, additives, and stabilizers for polyolefins, synthetic rubbers, oils, and fuels. ppor.az Research into sterically hindered phenols is driven by the need to develop more effective and durable stabilizers to prevent the degradation of materials exposed to heat, light, and oxidative stress.

The rationale for investigating compounds like this compound is based on the established structure-activity relationships of phenolic antioxidants. The antioxidant activity of these compounds is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus terminating the radical chain reaction. The presence of the bulky 1-methylcyclohexyl group adjacent to the hydroxyl group is expected to increase the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. Furthermore, cycloalkyl radicals are known to be more stable and resistant to high temperatures compared to linear alkyl groups, which can decompose and act as oxidants themselves at elevated temperatures. azjm.org

Recent research has focused on the efficient synthesis of this compound through the cycloalkylation of p-cresol. Studies have demonstrated that this compound, particularly after modification, shows promise as a thermal stabilizer for materials like low-density polyethylene (B3416737). ppor.az The ongoing exploration of such molecules is vital for the development of advanced materials with improved longevity and performance characteristics.

Historical Development of Related Alkylcresol Chemical Research

The historical development of alkylcresol research is closely tied to the broader history of phenol (B47542) chemistry and the discovery of their practical applications. Phenols were first isolated in their crude form in the late 18th century, with pure phenol being isolated in 1834. The German scientist Koenig first conducted an alkylation reaction of phenol in 1890. azjm.org

In the early 20th century, the growing plastics and rubber industries created a demand for chemical additives that could prevent oxidative degradation. This spurred research into the synthesis and properties of various alkylphenols. It was discovered that introducing alkyl groups onto the phenol ring could enhance their antioxidant capabilities. This led to the development of a wide range of alkylated cresols and other phenolic antioxidants.

A significant milestone in this field was the development of butylated hydroxytoluene (BHT) in the mid-20th century. BHT, a derivative of p-cresol, became a widely used antioxidant in food, plastics, and petroleum products. The success of BHT and other similar compounds solidified the importance of steric hindrance as a key design principle for effective phenolic antioxidants.

The alkylation of phenols with various olefins and cyclic compounds has been a subject of continuous research. Early methods often relied on strong acid catalysts, which presented environmental and technical challenges. ppor.az More recent research has focused on the use of more environmentally friendly and selective catalysts, such as zeolites, for the synthesis of specific alkylated cresols like this compound. ppor.azazjm.org This ongoing evolution in catalyst technology continues to drive the development of new and improved alkylcresol derivatives for a variety of industrial applications.

Detailed Research Findings

Recent research has focused on the synthesis of this compound, also known as 2-(1-methylcyclohexyl)-4-methylphenol, through the ortho-cycloalkylation of p-cresol with 1-methylcyclohexene. A study by Rasulov et al. investigated this reaction in the presence of a zeolite-Y catalyst impregnated with ortho-phosphoric acid. ppor.az The researchers systematically studied the influence of various reaction parameters to determine the optimal conditions for maximizing the yield of the target compound.

The optimal conditions for the synthesis of 2-(1-Methylcyclohexyl)-4-methylphenol were found to be a reaction temperature of 115°C, a reaction duration of 4 hours, a molar ratio of p-cresol to 1-methylcyclohexene of 1:1, and a catalyst quantity of 10% by weight relative to the p-cresol. ppor.az Under these conditions, a yield of 82.4% of the theoretical maximum was achieved, with a selectivity of 95.7% for the desired product. ppor.az Further studies by the same research group in a continuously operating pilot device using a similar catalyst system reported yields of 64.7-67.3% with a selectivity of 94.5-96.2%. azjm.org

The structure of the synthesized 2-(1-methylcyclohexyl)-4-methylphenol was confirmed using IR and NMR spectroscopy. The research also proposed that 2-(1-methylcycloalkyl)-4-methyl phenols, after modification by alkylimidazolines, could be effective as thermal stabilizers for low-density polyethylene. ppor.az

Below are interactive data tables summarizing the key findings from the synthesis of this compound.

Table 1: Optimal Reaction Conditions for the Synthesis of this compound

| Parameter | Optimal Value |

| Reaction Temperature | 115°C |

| Reaction Duration | 4 hours |

| Molar Ratio (p-cresol:1-MCH) | 1:1 |

| Catalyst Quantity (% of p-cresol) | 10% |

Table 2: Yield and Selectivity under Optimal Conditions

| Metric | Value |

| Yield of this compound | 82.4% |

| Selectivity for this compound | 95.7% |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16152-65-1 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-methyl-2-(1-methylcyclohexyl)phenol |

InChI |

InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |

InChI Key |

MQVDCVRWVSDQNN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C2(CCCCC2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2(CCCCC2)C |

Other CAS No. |

16152-65-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Cycloalkylation Reactions of p-Cresol (B1678582) with Methylcyclohexane (B89554) and Its Isomers

The primary route for synthesizing 2-(1-Methylcyclohexyl)-p-cresol involves the cycloalkylation of p-cresol with methylcyclohexane or its isomers, such as 1-methylcyclohexene and 3-methylcyclohexene (B1581247). This reaction is catalyzed by various acid catalysts, which play a crucial role in activating the reactants and directing the regioselectivity of the alkylation to the desired ortho position of the p-cresol.

Catalytic Systems and Their Mechanistic Roles in Cycloalkylation

A range of catalytic systems, including solid acids, zeolites, and homogeneous acids, have been employed for the synthesis of this compound. Each system presents distinct advantages and mechanistic pathways.

Solid acid catalysts, such as the KU-23 catalyst, offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acid catalysts. The mechanism on solid acid catalysts involves the protonation of the methylcyclohexene (formed in situ or used as a starting material) to generate a carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position due to steric and electronic factors, leading to the formation of this compound.

Zeolites, particularly modified forms like orthophosphate acid-impregnated Zeolite-Y, have emerged as highly effective and selective catalysts for the cycloalkylation of p-cresol. azjm.org Zeolites are crystalline aluminosilicates with a well-defined porous structure, which can be tailored to control the access of reactants to the active sites, thereby influencing product selectivity. researchgate.netmdpi.com The acidic sites within the zeolite framework, often Brønsted acid sites, facilitate the formation of the methylcyclohexyl carbocation.

In a study utilizing a continuously operating pilot device, a zeolite-Y catalyst impregnated with orthophosphoric acid was employed for the reaction of p-cresol with 1-methylcyclohexene and 3-methylcyclohexene. azjm.org The impregnation with orthophosphoric acid enhances the acidity of the catalyst, promoting the alkylation reaction. The reaction mechanism is believed to proceed through the formation of cycloalkylphenyl esters as intermediates, which then undergo a Claisen-type rearrangement to the more stable ortho-alkylated product, this compound, especially at elevated temperatures. azjm.org

Homogeneous acid catalysts, such as perchloric acid (HClO₄), have also been investigated for cycloalkylation reactions. ecust.edu.cnorganic-chemistry.orgresearchgate.netnih.govrsc.org Perchloric acid is a strong Brønsted acid that can efficiently catalyze the formation of the necessary carbocation intermediate in the reaction mixture. ecust.edu.cnorganic-chemistry.org The reaction mechanism in the presence of perchloric acid is proposed to follow an S_N1 pathway, where the acid promotes the formation of a stable carbocation from the alcohol or alkene, which then undergoes electrophilic attack on the p-cresol ring. ecust.edu.cn While effective, the use of homogeneous catalysts like perchloric acid presents challenges in terms of catalyst separation and potential corrosion. nih.gov

Raney nickel is a versatile heterogeneous catalyst primarily known for its application in hydrogenation reactions. acs.orgpreciouscatalyst.commasterorganicchemistry.comwikipedia.org It is a fine-grained, porous nickel catalyst with a high surface area, which makes it highly active. wikipedia.orgyoutube.com In the context of the synthesis of this compound, while not directly used for the cycloalkylation step, Raney nickel is crucial in related hydrogenation pathways. For instance, it is widely used for the hydrogenation of aromatic rings. wikipedia.org This is relevant as the starting material, methylcyclohexane, can be produced from the hydrogenation of toluene, a reaction where Raney nickel can be employed as a catalyst. acs.org Furthermore, Raney nickel is effective in reducing various functional groups and can be used for desulfurization processes, which can be important for purifying reactants. preciouscatalyst.commasterorganicchemistry.com

Optimization of Reaction Parameters and Kinetic Analysis

The yield and selectivity of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, molar ratio of reactants, and catalyst loading.

In studies involving zeolite-Y catalysts, it was found that the reaction temperature is a critical factor. azjm.org Low temperatures result in low yields due to insufficient kinetic energy, while excessively high temperatures can lead to the formation of undesired byproducts. azjm.org The optimal temperature for the cycloalkylation of p-cresol with methylcyclohexenes using an orthophosphate acid-impregnated zeolite-Y catalyst was determined to be 120°C. azjm.org

The molar ratio of p-cresol to the methylcyclohexene isomer also significantly influences the outcome of the reaction. An equimolar ratio of 1:1 was found to be optimal for maximizing the yield of the target product. azjm.org Deviating from this ratio, for instance by doubling the concentration of the methylcyclohexene, can lead to a decrease in yield and selectivity due to the formation of di-alkylated products. azjm.org

Kinetic studies are essential for understanding the reaction mechanism and optimizing process efficiency. The degradation of related phenolic compounds has been modeled using response surface methodology (RSM) to optimize reaction conditions. nih.gov Kinetic models for the catalytic wet peroxide oxidation of m-cresol (B1676322) have shown that the reaction can follow different kinetic periods, and these models provide insights into the interactions between the reactants and the catalyst. nih.gov Similar kinetic analyses can be applied to the cycloalkylation of p-cresol to elucidate the reaction pathways and determine rate-limiting steps.

Table 1: Optimal Reaction Conditions for the Synthesis of 2[1(3)-methylcyclohexyl]-4-methylphenols using Orthophosphate Acid-Impregnated Zeolite-Y Catalyst azjm.org

| Parameter | Optimal Value |

| Temperature | 120 °C |

| Molar Ratio (p-cresol:methylcyclohexene) | 1:1 |

| Volume Speed | 0.5 h⁻¹ |

Table 2: Product Yield and Selectivity under Optimal Conditions azjm.org

| Product | Yield (based on p-cresol) | Selectivity |

| 2-(1-Methylcyclohexyl)-4-methylphenol | 67.3% | 96.2% |

| 2-(3-Methylcyclohexyl)-4-methylphenol | 64.7% | 94.5% |

Temperature Dependence of Product Yield and Selectivity

Reaction temperature is a critical parameter in the cycloalkylation of p-cresol. Studies have shown that both the yield of 2-(1-methylcyclohexyl)-4-methylphenol and the selectivity of the process are highly dependent on the temperature. azjm.org At lower temperatures, the kinetic energy of the reactant molecules is insufficient, leading to a low yield of the target product. azjm.org As the temperature increases, the yield generally improves. For instance, in the reaction between p-cresol and 1-methylcyclohexene, the yield and selectivity are low at lower temperatures. azjm.org

However, excessively high temperatures can lead to the formation of undesirable byproducts, which in turn reduces the selectivity of the reaction. azjm.org An optimal temperature must be established to maximize the yield of the desired product while minimizing side reactions. Research has identified an optimal temperature of 120°C for the cycloalkylation of p-cresol with 1-methylcyclohexene using a specific zeolite catalyst, achieving a high yield and selectivity. azjm.org At temperatures above this optimum, the yield of the target product has been observed to decrease. For example, at 140°C, the yield of 2-(1-methylcyclohexyl)-4-methylphenol dropped to 54.2% with a selectivity of 88.4%. azjm.org

| Temperature (°C) | Yield of 2-(1-methylcyclohexyl)-4-methylphenol (%) | Selectivity (%) |

| 80 | Low | Low |

| 120 | 64.7-67.3 | 94.5-96.2 |

| 140 | 54.2 | 88.4 |

Data derived from studies on the cycloalkylation of p-cresol with 1-methylcyclohexene. azjm.org

Molar Ratios of Reactants and Their Influence on Product Distribution

In one study, when the concentration of 1-methylcyclohexene in the reactant mixture was doubled (changing the p-cresol to 1-MCH ratio), the yield of the target product decreased to 38.7% with a selectivity of 68.4%. azjm.org This is attributed to the increased likelihood of the initially formed 2-(1-methylcyclohexyl)-4-methylphenol undergoing a second alkylation. Conversely, using a large excess of p-cresol can favor mono-substitution and suppress the formation of di-alkylated byproducts, a common strategy in Friedel-Crafts alkylation reactions. semanticscholar.org For the synthesis of 2-(1-methylcyclohexyl)-4-methylphenol, an optimal molar ratio of p-cresol to 1-methylcyclohexene has been found to be 1:1 under specific catalytic conditions. azjm.org

| Molar Ratio (p-cresol : 1-methylcyclohexene) | Yield of 2-(1-methylcyclohexyl)-4-methylphenol (%) | Selectivity (%) |

| 1:1 | 64.7-67.3 | 94.5-96.2 |

| 0.5:1 | 38.7 | 68.4 |

Data illustrating the effect of reactant molar ratio on product yield and selectivity. azjm.org

Catalyst Concentration and Activity Profiles

The choice of catalyst and its concentration are pivotal in the synthesis of this compound. Acid catalysts are essential for activating the 1-methylcyclohexene for electrophilic attack on the p-cresol ring. Zeolite-Y impregnated with orthophosphoric acid has been successfully used as a catalyst in a continuously operating pilot device for this reaction. azjm.org

The activity of the catalyst directly influences the reaction rate and yield. The amount of catalyst used must be optimized; too little catalyst will result in a slow reaction and low conversion, while an excessive amount may promote side reactions, such as di-alkylation and polymerization of the alkene, leading to reduced selectivity. semanticscholar.org In related alkylation studies of cresols, the yield of the alkylated product has been shown to increase with the amount of catalyst up to an optimal point. banglajol.inforesearchgate.net For instance, in the alkylation of m-cresol with isopropyl alcohol, increasing the catalyst loading generally led to changes in the selectivity of the end-products. semanticscholar.org The catalyst's acidic properties, including the nature, strength, and density of acid sites, are crucial in determining the reaction pathway and product distribution. researchgate.netconicet.gov.ar

Reaction Duration and Process Efficiency

The duration of the reaction, or the volume velocity in a continuous flow system, is another key factor affecting process efficiency. A sufficient reaction time is necessary to achieve high conversion of the reactants. mdpi.com In the continuous flow synthesis of 2-(1-methylcyclohexyl)-4-methylphenol, the volume speed of the initial components was studied in the range of 0.2 to 1.0 h⁻¹. azjm.org

An optimal volume speed of 0.5 h⁻¹ was identified to maximize the yield and selectivity under specific conditions of temperature and molar ratio. azjm.org If the reaction time is too short (or the volume velocity is too high), the reactants will not have enough time to convert into the desired product, resulting in low yield. Conversely, an excessively long reaction time may increase the likelihood of side reactions and the formation of byproducts, which can decrease selectivity and process efficiency. semanticscholar.org For example, in a batch reaction of p-cresol with tert-butyl alcohol, the conversion increased significantly over the first several hours and then began to plateau, indicating that an optimal reaction time exists to maximize conversion without unnecessarily extending the process. mdpi.com

Control of Selectivity and Formation of Byproducts

Controlling the selectivity of the alkylation reaction is crucial for maximizing the yield of this compound and minimizing the formation of unwanted byproducts.

Pathways to Di-substituted p-Cresol Derivatives

A primary side reaction in the synthesis of this compound is the formation of di-substituted derivatives. This occurs when the initially formed mono-substituted product undergoes a second alkylation with another molecule of 1-methylcyclohexene. azjm.org The presence of the electron-donating alkyl and hydroxyl groups on the aromatic ring activates it for further electrophilic substitution, making the formation of di-alkylated products a common issue.

The formation of these byproducts is particularly favored when an excess of the alkylating agent (1-methylcyclohexene) is used. azjm.org This is because the higher concentration of the electrophile increases the probability of a second substitution reaction occurring on the already alkylated p-cresol. Another potential byproduct at lower temperatures is the formation of cycloalkylphenyl ethers through O-alkylation, which can then rearrange to the C-alkylated product at higher temperatures. azjm.org

Strategies for Enhancing Monosubstitution Selectivity

Several strategies can be employed to enhance the selectivity towards the mono-substituted product, this compound.

Optimization of Molar Ratio: As discussed, using an appropriate molar ratio of reactants is critical. Employing an excess of p-cresol relative to 1-methylcyclohexene can significantly suppress the formation of di-substituted byproducts by increasing the probability that the alkylating agent will react with an un-substituted p-cresol molecule. azjm.orgsemanticscholar.org

Control of Reaction Temperature: Maintaining the reaction at an optimal temperature is crucial. Temperatures that are too high can promote side reactions and decrease selectivity. azjm.org

Catalyst Selection and Modification: The choice of catalyst plays a significant role in selectivity. Shape-selective catalysts, such as certain zeolites, can be used to favor the formation of a specific isomer due to steric constraints imposed by their pore structure. researchgate.netconicet.gov.arresearchgate.net Modifying the catalyst to control the acidity on its external surface can also prevent side reactions that lead to byproducts. researchgate.net

Control of Reaction Time: Limiting the reaction time or optimizing the flow rate in a continuous process can prevent the reaction from proceeding to form di-substituted products after a high yield of the mono-substituted product has been achieved. azjm.orgsemanticscholar.org

By carefully controlling these reaction parameters, it is possible to steer the reaction towards the desired this compound and achieve high selectivity.

Alternative Synthetic Routes to this compound Analogs

While the direct alkylation of p-cresol with 1-methylcyclohexene is a primary route, several alternative methodologies exist for synthesizing analogous compounds. These routes may involve different isomers of the alkylating agent or different types of alkyl groups entirely, often employing various catalytic systems to optimize yield and selectivity.

One alternative involves the use of isomeric starting materials. For instance, the cycloalkylation of p-cresol has been successfully carried out using 3-methylcyclohexene in the presence of a phosphate-containing zeolite-Y catalyst. azjm.org This reaction yields the corresponding 2-(3-methylcyclohexyl)-4-methylphenol. Under optimized conditions in a pilot device, this process achieved a yield of 64.7% with a selectivity of 94.5% for the target product. azjm.org

Another significant class of analogs involves alkylation with different alkylating agents. A prominent example is the synthesis of 2-tert-butyl-4-methylphenol (B42202) (BHT), a widely used antioxidant. An efficient and mild method for this synthesis involves the alkylation of p-cresol with tert-butyl alcohol. mdpi.com This reaction can be effectively catalyzed by a deep eutectic solvent (DES) composed of caprolactam and p-toluenesulfonic acid. mdpi.com This approach offers the advantage of milder reaction conditions compared to traditional methods. mdpi.com Long-chain Brønsted acidic ionic liquids have also been developed as catalysts for this transformation, achieving high conversion of p-cresol (93.2%) and excellent selectivity for the 2-tert-butyl-p-cresol product (89.2%). mdpi.com

The table below summarizes key findings for alternative synthetic routes to analogs of this compound.

| Alkylating Agent | Aromatic Substrate | Catalyst | Product | Yield | Selectivity | Reference |

| 3-Methylcyclohexene | p-Cresol | Phosphate-containing Zeolite-Y | 2-(3-Methylcyclohexyl)-4-methylphenol | 64.7% | 94.5% | azjm.org |

| tert-Butyl Alcohol | p-Cresol | Deep Eutectic Solvent (Caprolactam/p-toluenesulfonic acid) | 2-tert-Butyl-4-methylphenol | High Conversion | Not Specified | mdpi.com |

| tert-Butyl Alcohol | p-Cresol | Long-chain Brønsted acidic ionic liquid | 2-tert-Butyl-4-methylphenol | 93.2% (p-cresol conversion) | 89.2% | mdpi.com |

Process Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key aspects include the choice of catalyst, reactor design, and purification methods.

Catalyst Selection: For industrial-scale alkylation, solid acid catalysts like zeolites are highly preferred over traditional liquid acids such as sulfuric acid or aluminum trichloride. Zeolites are non-corrosive, reusable, and minimize waste streams, making the process more environmentally friendly. Zeolite-Y, particularly when modified with orthophosphoric acid, has proven effective for the cycloalkylation of p-cresol with methylcyclohexenes. azjm.org The catalyst's pore structure and acidity can be tuned to control selectivity and prevent the formation of undesirable byproducts. researchgate.net

Reactor Design and Operating Conditions: Industrial synthesis often employs continuously operating systems to maximize throughput. A study utilizing a continuously operating pilot device for the reaction between p-cresol and 1-methylcyclohexene provides a model for industrial approaches. azjm.org In this setup, the raw materials are pre-mixed and then passed through a fixed-bed reactor containing the catalyst. azjm.org The optimization of reaction parameters is crucial for maximizing yield and selectivity. Key factors include:

Temperature: The reaction temperature influences both the reaction rate and selectivity. For the reaction with 1-methylcyclohexene and a zeolite-Y catalyst, an optimal temperature of 120°C was identified. azjm.org At lower temperatures, the yield is poor due to insufficient kinetic energy, while excessively high temperatures can lead to the formation of undesirable byproducts, reducing selectivity. azjm.org

Molar Ratio: The ratio of p-cresol to the alkylating agent is a critical factor. An excess of p-cresol is often used to maximize the conversion of the more expensive alkylating agent and to suppress the formation of di-alkylated products. A molar ratio of p-cresol to 1-methylcyclohexene of 1.5:1 was found to be optimal. azjm.org

Volume Velocity (Space Velocity): This parameter, expressed in h⁻¹, represents the volume of reactant fed per unit volume of catalyst per hour. It determines the residence time of the reactants in the reactor. A lower volume velocity (e.g., 0.5 h⁻¹) allows for longer contact time, which generally leads to higher conversion, and was found to be optimal in the pilot study. azjm.org

Product Separation and Purification: After the reaction, the product mixture, or alkylate, contains the target product, unreacted starting materials, and byproducts. Industrial-scale separation is typically performed using multi-stage rectification (distillation). azjm.org Initially, unreacted methylcyclohexene can be removed at atmospheric pressure. Subsequently, the separation of unreacted p-cresol from the desired this compound product is conducted under vacuum to prevent thermal degradation of the components. azjm.org This process can yield the final product with high purity, often exceeding 99%. azjm.org

The table below outlines the optimal conditions found for the industrial-scale synthesis approach in a pilot plant.

| Parameter | Optimal Value | Rationale | Reference |

| Temperature | 120°C | Balances reaction rate and selectivity, avoiding byproduct formation at higher temperatures. | azjm.org |

| Molar Ratio (p-cresol:1-MCH) | 1.5:1 | Optimizes yield and selectivity for the target product. | azjm.org |

| Volume Velocity | 0.5 h⁻¹ | Allows sufficient residence time for high conversion. | azjm.org |

| Catalyst | Phosphate-impregnated Zeolite-Y | Provides high activity and selectivity in a reusable solid form. | azjm.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(1-Methylcyclohexyl)-p-cresol is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the phenolic ring. The proton ortho to the hydroxyl group and adjacent to the bulky methylcyclohexyl group would likely appear as a singlet, while the other two protons on the ring would exhibit splitting patterns consistent with their coupling.

The aliphatic region would be characterized by a complex set of overlapping multiplets arising from the methylene protons of the cyclohexyl ring. A distinct singlet would be expected for the methyl group attached to the quaternary carbon of the cyclohexyl ring. Another singlet would correspond to the methyl group on the p-cresol (B1678582) ring. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

Expected ¹H NMR Data (Note: This is a predicted spectrum based on analogous compounds, as specific experimental data is not publicly available.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -OH | Variable (broad singlet) | s (br) |

| Aromatic-H (ortho to -OH) | ~ 6.8 - 7.2 | d |

| Aromatic-H (meta to -OH) | ~ 6.6 - 7.0 | d |

| Aromatic-H (ortho to -C(CH₃)(C₅H₁₀)) | ~ 6.9 - 7.3 | s |

| Cyclohexyl -CH₂- | ~ 1.2 - 1.8 | m |

| Ring -CH₃ | ~ 2.2 - 2.4 | s |

| Cyclohexyl -C-CH₃ | ~ 1.1 - 1.3 | s |

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of this compound. The spectrum would show distinct signals for each of the 14 unique carbon atoms in the molecule. The aromatic region would display six signals, with the carbon bearing the hydroxyl group appearing at a downfield chemical shift. The quaternary carbon of the 1-methylcyclohexyl group attached to the aromatic ring would also be readily identifiable.

The aliphatic region would contain signals for the five methylene carbons of the cyclohexyl ring, the quaternary carbon within the ring, and the two methyl carbons. The chemical shifts of these carbons would be influenced by their local electronic environments.

Expected ¹³C NMR Data (Note: This is a predicted spectrum based on analogous compounds, as specific experimental data is not publicly available.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-OH | ~ 150 - 155 |

| Aromatic C-C(CH₃)(C₅H₁₀) | ~ 135 - 140 |

| Aromatic C-CH₃ | ~ 130 - 135 |

| Aromatic CH | ~ 115 - 130 |

| Quaternary Cyclohexyl C | ~ 35 - 45 |

| Cyclohexyl -CH₂- | ~ 20 - 40 |

| Ring -CH₃ | ~ 20 - 25 |

| Cyclohexyl -C-CH₃ | ~ 25 - 35 |

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment on this compound would show positive signals for the two CH₃ groups and the three aromatic CH groups. The five CH₂ groups of the cyclohexyl ring would appear as negative signals. Quaternary carbons, such as the one bearing the hydroxyl group and the two quaternary carbons of the 1-methylcyclohexyl substituent, would be absent in the DEPT-135 spectrum but present in the standard ¹³C NMR spectrum, allowing for their unambiguous assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within the molecule.

The Infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and cyclohexyl groups would be observed in the 2850-2960 cm⁻¹ range. A C-O stretching vibration for the phenol (B47542) would be expected around 1200-1260 cm⁻¹.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenols typically exhibit two absorption bands in the UV region. For p-cresol, these bands are observed around 220 nm and 275 nm. The introduction of the 1-methylcyclohexyl group at the ortho position may cause a slight red shift (bathochromic shift) of these absorption maxima due to its electron-donating inductive effect and potential steric interactions influencing the planarity of the system. The exact position and intensity of these bands would be dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to induce fragmentation of a selected ion, yielding structural information based on the resulting fragment ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like phenols, allowing them to be ionized with minimal fragmentation. When coupled with a quadrupole time-of-flight (QTOF) mass analyzer, high-resolution mass measurements can be obtained, which are crucial for determining the precise elemental composition of a molecule.

For this compound (molecular formula C14H20O, monoisotopic mass: 204.1514 Da), ESI-QTOF MS analysis in negative ion mode would be expected to show a prominent ion at an m/z corresponding to the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, would be observed. The high accuracy of a QTOF instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Ion Species | Expected m/z | Description |

|---|---|---|

| [M-H]⁻ | 203.1442 | Deprotonated molecule |

| [M+H]⁺ | 205.1586 | Protonated molecule |

| [M+Na]⁺ | 227.1405 | Sodium adduct |

| [M+K]⁺ | 243.1145 | Potassium adduct |

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. The resulting fragment ions, analyzed in a second stage (MS2), provide a fragmentation pattern that can be interpreted to deduce the structure of the original molecule.

For the [M-H]⁻ ion of this compound, CID would likely induce fragmentation of the alkyl substituent. Key fragmentation pathways for alkylphenols often involve cleavage of the bond between the aromatic ring and the alkyl group, as well as fragmentation within the alkyl group itself. The fragmentation of the cyclohexyl ring could proceed through characteristic losses of neutral alkene fragments.

In the positive ion mode, the fragmentation of the [M+H]⁺ ion would also be expected to provide structural information. A common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a stable tropylium ion. For cresols, a characteristic fragment at m/z 91, corresponding to the tropylium ion, is often observed, although its abundance can vary depending on the substitution pattern. The presence of the bulky 1-methylcyclohexyl group would likely lead to characteristic fragmentation patterns related to its structure, such as the loss of a methyl group or fragmentation of the cyclohexyl ring.

| Precursor Ion | Potential Fragment Ion (m/z) | Possible Neutral Loss | Structural Implication |

|---|---|---|---|

| [M+H]⁺ (205.1586) | 187.1481 | H₂O | Loss of water |

| [M+H]⁺ (205.1586) | 133.0648 | C₅H₁₀ | Fragmentation of cyclohexyl ring |

| [M+H]⁺ (205.1586) | 107.0491 | C₇H₁₄ | Loss of the methylcyclohexyl group |

| [M-H]⁻ (203.1442) | 188.1206 | CH₃ | Loss of a methyl radical |

X-ray Crystallography for Solid-State Structure Determination (for related derivatives)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of related crystalline derivatives can provide invaluable information about its solid-state conformation and intermolecular interactions. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

For derivatives of this compound, X-ray analysis would reveal:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The preferred spatial orientation of the methylcyclohexyl group relative to the p-cresol ring.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and van der Waals forces, which dictate the crystal packing.

Chemical Transformations and Derivative Synthesis

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, readily undergoing reactions such as esterification and etherification.

Esterification: The reaction of 2-(1-methylcyclohexyl)-p-cresol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding phenolic esters. These esters are valued in industries such as cosmetics and fragrances for their characteristic odors. researchgate.net The use of environmentally friendly catalysts, such as acid-activated Indian bentonite (B74815), has been explored for the direct esterification of p-cresol (B1678582) with carboxylic acids, offering a green alternative to traditional methods. researchgate.net This approach provides high yields and allows for the recovery and recycling of the catalyst. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis, where the corresponding phenoxide ion reacts with an alkyl halide. These ether derivatives can exhibit modified solubility and reactivity profiles compared to the parent phenol (B47542).

A study on the derivatization of phenolic hydroxyl groups for analytical purposes involved the use of isonicotinoyl chloride under aqueous conditions. nih.gov This method allows for rapid and efficient acylation, enhancing the detectability of the resulting esters in LC-MS/MS analysis. nih.gov

Modifications of the Cyclohexyl Moiety and Associated Reactivity

The 1-methylcyclohexyl group presents opportunities for a variety of chemical transformations, influencing the steric and electronic properties of the entire molecule.

Ring Expansion or Contraction Reactions

Ring expansion and contraction reactions of the cyclohexyl moiety are typically driven by the formation of a more stable carbocation intermediate. chemistrysteps.comwikipedia.org For instance, a four-membered ring can expand to a more stable five-membered ring. youtube.com These rearrangements can be initiated by reactions that generate a carbocation adjacent to the ring, leading to an alkyl shift and a change in ring size. chemistrysteps.comyoutube.com While specific examples for this compound are not prevalent in the reviewed literature, the general principles of carbocation rearrangements are well-established and could be applied to this system under appropriate conditions. chemistrysteps.comyoutube.comyoutube.com

Stereoselective Transformations of the Cyclohexyl Ring

Stereoselective reactions are crucial for controlling the three-dimensional structure of the cyclohexyl moiety, which can significantly impact the biological activity and material properties of the derivatives. masterorganicchemistry.comyoutube.com Reactions such as hydroboration-oxidation of a related compound, 1-methylcyclohexene, have been shown to be both regioselective and diastereoselective, yielding specific stereoisomers of 2-methylcyclohexanol. chemrxiv.org This highlights the potential for achieving high stereochemical control in modifications of the cyclohexyl ring. chemrxiv.org The choice of reagents and reaction conditions determines the stereochemical outcome of the product. youtube.com

Aromatic Ring Functionalization and Electrophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. guidechem.comstackexchange.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. stackexchange.comwikipedia.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups.

The reactivity of cresols in electrophilic substitution is influenced by the concerted effects of the hydroxyl and methyl substituents. nih.gov For p-cresol, the hydroxyl group's directing effect is modified by the methyl group, influencing the distribution of products. nih.gov For example, the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from para-cresol demonstrates the utility of these reactions. libretexts.org

Oligomerization and Polymerization Reactions Involving this compound

This compound can serve as a monomer in polymerization reactions, leading to the formation of oligomers and polymers with tailored properties. A significant example is the synthesis of methylene-bridged derivatives.

Methylene-bridged Derivatives: The reaction of this compound with formaldehyde (B43269) in the presence of an acid or base catalyst results in the formation of methylene-bridged oligomers or polymers. A well-characterized example is 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol]. nist.govnih.govcookechem.com These compounds are often used as antioxidants and stabilizers in various materials.

The structure of these bridged compounds can be confirmed by techniques such as IR and UV/Visible spectroscopy. nist.gov

Application of Green Chemistry Principles to Chemical Transformations of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. chemijournal.comresearchgate.net In the context of this compound transformations, these principles can be applied in several ways:

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and catalysts with more environmentally friendly alternatives. For instance, the use of acid-activated Indian bentonite for esterification reactions represents a step towards greener synthesis. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Biocatalysis: Employing enzymes or whole-cell systems to carry out chemical transformations. For example, Pseudomonas putida has been engineered to convert cresols into valuable polymer building blocks. scispace.com This approach often offers high selectivity and operates under mild conditions. scispace.com

One-Pot Synthesis: Combining multiple reaction steps into a single pot, which can reduce solvent usage, energy consumption, and waste generation. rsc.org A one-pot synthesis of cyclohexylphenols using a tandem catalytic system of Raney® Nickel and a hierarchical Beta zeolite has been reported as a sustainable route. rsc.org

The application of green chemistry principles to the synthesis and modification of this compound and its derivatives is an active area of research, driven by the need for more sustainable chemical manufacturing processes. chemijournal.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of 2-(1-Methylcyclohexyl)-p-cresol, offering high-resolution separation from complex matrices and other related compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions.

While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, methods for similar phenolic compounds, such as cresols and other alkylated phenols, can be adapted. nih.govcoresta.orgresearchgate.net For instance, a multi-residue method for determining endocrine-disrupting chemicals, including phenols, in fish and seafood utilized a DB-5MS capillary column with helium as the carrier gas. dphen1.com The temperature program and injector settings would be optimized to ensure efficient separation and detection of this compound. The mass spectrometer would be operated in electron ionization (EI) mode, and specific ions characteristic of the compound would be monitored for selective detection and quantification. dphen1.com The mass spectrum of the closely related p-cresol (B1678582) shows characteristic fragmentation patterns that can be used for its identification. cdc.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value |

|---|---|

| GC System | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column dphen1.com |

| Carrier Gas | Helium dphen1.com |

| Inlet Temperature | 280-300 °C (optimized for volatility) dphen1.com |

| Oven Program | Initial temp. 50-70°C, ramp to 280-300°C (rate to be optimized) |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV dphen1.com |

| Source Temperature | 200-230 °C dphen1.com |

This table presents typical parameters for the analysis of similar phenolic compounds and would require optimization for this compound.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Although specific HPLC methods for this compound are not readily found, methods for other cresol (B1669610) isomers and substituted phenols provide a strong foundation for method development. nih.govresearchgate.netnih.gov For instance, a method for a structurally similar compound, 2-Cyclohexyl-6-isobutyl-p-cresol, utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with formic acid. sielc.com For quantitative analysis, a C18 column is commonly employed with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netnih.gov Detection is typically achieved using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region. nih.gov A fluorescence detector can also be used for enhanced sensitivity and selectivity, with excitation and emission wavelengths optimized for the specific compound. nih.govresearchgate.net

Table 2: Representative HPLC Conditions for Phenolic Compound Analysis

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl column researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water (with formic or phosphoric acid) researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min (typical) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detector | |

| Type | UV-Vis or Fluorescence nih.govresearchgate.net |

| Wavelength (UV) | ~270-280 nm (based on phenol (B47542) chromophore) |

This table outlines common starting conditions for HPLC analysis of phenolic compounds, which would need to be adapted and validated for this compound.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrometry)

UV-Visible (UV-Vis) spectrometry can be employed as a straightforward and cost-effective method for the quantification of this compound, particularly in samples where it is the primary absorbing species or after appropriate separation. The phenolic chromophore in the molecule gives rise to characteristic absorption bands in the UV region.

The NIST WebBook provides UV/Visible spectrum data for a related compound, 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol], which can give an indication of the expected absorption maxima. nist.govnist.gov For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies on p-cresol have shown that its degradation can be monitored by the decrease in its characteristic UV peak. researchgate.net

Development of Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte before instrumental analysis, thereby improving the accuracy and sensitivity of the method. psu.edu

For the analysis of this compound in complex matrices such as environmental samples or industrial products, various advanced sample preparation techniques can be employed. These include:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. A sorbent material, such as C18 or a polymeric phase, is chosen to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Ultrasound-Assisted Extraction (UAE): For solid or semi-solid samples, UAE can be used to enhance the extraction efficiency of this compound into a suitable solvent. dphen1.com The use of ultrasonic waves facilitates the penetration of the solvent into the sample matrix.

Solvent Microextraction: This is an environmentally friendly technique that uses a minimal amount of solvent to extract the analyte. uva.es Variations of this method, such as dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME), offer high enrichment factors.

The choice of the sample preparation method will depend on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. uva.es The development and validation of these methods are essential to ensure reliable and accurate results. psu.edu

Applications in Materials Science and Industrial Chemistry

Role as Antioxidants and Polymer Stabilizers

Mechanistic Understanding of Antioxidant Action in Polymeric Systems

The antioxidant capability of 2-(1-Methylcyclohexyl)-p-cresol is rooted in its identity as a hindered phenolic antioxidant. The degradation of many polymers is an oxidative process initiated by factors such as heat, light, and mechanical stress. This process involves the formation of highly reactive free radicals, which can propagate through the polymer matrix, leading to chain scission, cross-linking, and a general deterioration of the material's physical and mechanical properties.

This compound functions as a primary antioxidant by acting as a hydrogen donor. The phenolic hydroxyl group can readily donate its hydrogen atom to a reactive polymer peroxy radical (ROO•) or alkyl radical (R•). This donation neutralizes the radical, terminating the chain reaction of degradation. The resulting phenoxy radical from the this compound molecule is significantly stabilized by two key features of its structure:

Resonance Stabilization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, reducing its reactivity.

Steric Hindrance: The bulky 1-methylcyclohexyl group ortho to the hydroxyl group physically shields the radical center on the oxygen atom. This steric hindrance prevents the phenoxy radical from easily participating in further reactions that could initiate new degradation chains, making it a highly effective radical scavenger.

Stabilization Mechanisms in Various Polymer Matrices

The effectiveness of this compound as a stabilizer extends across a range of polymer matrices, most notably in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).

In polyethylene , the primary degradation mechanism during processing and use is thermo-oxidative degradation, which can lead to either chain scission or cross-linking depending on the specific type of PE. The incorporation of this compound helps to intercept the initial radicals formed, preventing the cascade of reactions that alter the molecular weight and melt flow characteristics of the polymer.

Polypropylene is particularly susceptible to thermo-oxidative degradation due to the presence of tertiary carbon atoms in its backbone, which are prone to radical attack. This leads to rapid chain scission and a significant loss of mechanical properties. This compound is effective in stabilizing polypropylene by donating a hydrogen atom to the tertiary radicals, thus preventing the cleavage of the polymer chain. The bulky nature of the 1-methylcyclohexyl group also ensures low volatility, which is crucial for maintaining its presence and protective function within the polymer matrix during high-temperature processing and long-term use. maastrichtuniversity.nl

Enhancement of Material Durability and Performance

By effectively quenching free radicals and inhibiting oxidative degradation, this compound significantly enhances the durability and performance of polymeric materials. This translates to several tangible benefits:

Improved Thermal Stability: Polymers stabilized with this antioxidant can withstand higher processing temperatures and have a longer service life at elevated operational temperatures.

Maintenance of Mechanical Properties: The prevention of chain scission and cross-linking helps to preserve the tensile strength, elongation, and impact resistance of the material over time.

Color Stability: Oxidative degradation often leads to the formation of chromophoric groups that cause discoloration (e.g., yellowing). By inhibiting oxidation, this compound helps to maintain the original color and appearance of the polymer product.

Intermediates in Fine Chemical Synthesis

Beyond its role in polymer stabilization, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the production of dyes, pigments, and pharmaceuticals.

Precursors for Dyes and Pigments

Phenolic compounds, and specifically p-cresol (B1678582) derivatives, are well-established precursors in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The general synthesis involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542).

While specific examples of dyes synthesized directly from this compound are not widely documented in publicly available literature, its structural similarity to p-cresol suggests its potential use in creating specialized dyes. The presence of the bulky 1-methylcyclohexyl group could be leveraged to produce dyes with unique properties, such as:

Increased Solubility in Organic Media: The lipophilic nature of the cyclohexyl group could enhance solubility in non-polar solvents, making them suitable for applications in plastics, inks, and coatings.

Modified Lightfastness and Thermal Stability: The steric bulk might influence the electronic properties of the chromophore and the intermolecular interactions, potentially affecting the dye's stability towards light and heat.

The synthesis would likely follow the established pathway for azo dye formation, where the diazonium salt is coupled with the activated aromatic ring of this compound.

Building Blocks for Pharmaceutical Intermediates

The structural motif of a substituted phenol is present in a wide array of pharmaceutical compounds. While direct evidence of this compound being a key starting material for currently marketed drugs is limited, its potential as a building block for pharmaceutical intermediates is significant. The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical transformations to build more complex molecular architectures.

For instance, phenolic compounds are precursors to certain classes of drugs, and the unique substitution pattern of this compound could be exploited to synthesize novel drug candidates with specific steric and electronic properties. The bulky substituent could play a role in modulating the binding affinity of a molecule to a biological target.

Synthesis of Surfactants and Detergents (as general alkylated cresols)

Alkylated cresols, a class of phenolic compounds, serve as important precursors in the synthesis of various surfactants. The molecular structure of these compounds, featuring a hydrophobic alkyl group and a polar hydroxyl group on the cresol (B1669610) ring, makes them ideal starting materials for creating amphiphilic molecules essential for surfactant activity. The primary route for converting alkylated cresols into non-ionic surfactants is through a process called ethoxylation. wikipedia.orgvenus-goa.com

Ethoxylation involves the reaction of an alcohol or phenol with ethylene (B1197577) oxide in the presence of a catalyst, typically potassium hydroxide. wikipedia.org This reaction adds a chain of ethylene oxide units (polyoxyethylene chain) to the hydroxyl group of the alkylated cresol. The resulting molecule, an alkylphenol ethoxylate, possesses a hydrophobic part (the alkylated cresol) and a hydrophilic part (the polyoxyethylene chain). The length of this hydrophilic chain can be controlled during synthesis, which allows for the fine-tuning of the surfactant's properties, such as its water solubility and surface activity. wikipedia.orgvenus-goa.com

These non-ionic surfactants can be further modified to create anionic surfactants. By reacting the terminal hydroxyl group of the ethoxylate chain with a sulfonating agent like sulfur trioxide or chlorosulfonic acid, a sulfate (B86663) ester is formed. wikipedia.org Neutralization of this ester with a base, such as sodium hydroxide, yields an alkylphenol ether sulfate, an anionic surfactant with enhanced water solubility. wikipedia.org The introduction of the negatively charged sulfate group significantly alters the surfactant's properties, making it effective in a wider range of applications.

Contributions to Specialty Chemical Formulations

Anti-scattering Agents in Flux Compositions (e.g., 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol])

In the electronics industry, soldering flux is a critical component for creating reliable metallic joints. Its primary roles are to clean the metal surfaces of oxides and prevent re-oxidation during the high-temperature soldering process. andwinpcb.comkaken-tech.co.jp Fluxes are complex chemical mixtures, typically containing a main agent or vehicle, activators, and solvents. kaken-tech.co.jpszfitech.com The main agent, often a natural rosin (B192284) or a synthetic resin, forms a protective layer over the metal surface at soldering temperatures. kaken-tech.co.jp

High-performance phenolic antioxidants, such as 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol], are incorporated into flux formulations to function as or enhance the properties of the synthetic resin component. echemi.comnih.govnist.govcookechem.com These phenolic resins are valued for their excellent thermal stability and resistance to harsh chemical environments. workstationindustries.comyoutube.com The term "anti-scattering" refers to the ability of the flux to remain in place and not splatter or spread uncontrollably when subjected to the rapid heating of the soldering process.

The inclusion of robust antioxidants like 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] contributes to the thermal stability of the flux. By preventing the oxidative degradation of the flux's resinous components at high temperatures, it helps maintain the flux's viscosity and integrity. This stability is crucial in preventing the violent decomposition and outgassing that leads to the scattering of solder and flux, which can cause solder balls and faulty connections on a printed circuit board. The antioxidant ensures the flux provides a consistent, protective barrier throughout the soldering operation.

Formulation Components for Specific Industrial Processes

The chemical structure of this compound makes it a valuable intermediate and formulation component in various industrial processes, primarily in the production of antioxidants and performance additives. chemicalbook.comuni.luncats.iolabshake.com The presence of the bulky methylcyclohexyl group ortho to the hydroxyl group creates steric hindrance, a key feature in many highly effective antioxidants.

This compound serves as a fundamental building block for larger, more complex antioxidant molecules. For instance, it is a precursor to sterically hindered phenolic antioxidants and diphenolic antioxidants, which are widely used to prevent oxidative degradation in plastics, rubbers, and lubricating oils. wikipedia.orginchem.org An example is its use in the synthesis of butylated hydroxytoluene (BHT) and its derivatives, which are valued for their low toxicity and non-staining properties. wikipedia.org

Furthermore, mixtures containing p-cresol derivatives are utilized in the formulation of:

Flame-retardant plasticizers: These are added to polymers to reduce their flammability. inchem.org

Additives for lubricants and cutting oils: These enhance the thermal and oxidative stability of the oils, extending their service life under demanding conditions. inchem.org

Modifiers for phenolic resins: Incorporating such structures can improve the flexibility, thermal stability, and chemical resistance of the final cured resin. inchem.org

The role of this compound in these formulations is to impart enhanced resistance to oxidation and thermal stress, thereby improving the performance and durability of the end products.

Environmental Chemistry and Degradation Pathways

Photodegradation Studies of p-Cresol (B1678582) and Analogs

Photodegradation involves the breakdown of chemical compounds by light energy. For p-cresol and similar phenolic compounds, this process is influenced by several factors, including the characteristics of the light source and the presence of catalysts.

Ultraviolet (UV) irradiation is a significant driver of photodegradation for many organic pollutants. When p-cresol is exposed to UV light, it can be broken down into simpler, less harmful substances. nih.govresearchgate.net The effectiveness of this process is dependent on the wavelength and intensity of the UV light. Shorter wavelengths generally possess higher energy and can lead to more rapid degradation. Studies have shown that UV irradiation, in conjunction with photocatalysts, can effectively degrade p-cresol in aqueous solutions. nih.govresearchgate.netmdpi.com For instance, one study demonstrated that without a photocatalyst, only a small percentage (6%) of p-cresol was degraded under UV light, highlighting the importance of catalytic enhancement. researchgate.net

Semiconductor photocatalysts like zinc oxide (ZnO) and copper chloride (CuCl₂) can significantly accelerate the photodegradation of p-cresol. mdpi.comresearchgate.net When these catalysts are irradiated with UV light, they generate highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that attack the p-cresol molecules, leading to their decomposition.

The general mechanism involves the excitation of the semiconductor by UV light, which promotes an electron to the conduction band, leaving a positive "hole" in the valence band. This electron-hole pair then reacts with water and oxygen to produce hydroxyl radicals. These radicals then mineralize the organic pollutant into carbon dioxide, water, and inorganic ions.

Studies have shown high degradation efficiencies using these catalysts. For example, with ZnO, a significant percentage of p-cresol can be degraded under UV irradiation. nih.govresearchgate.netmdpi.com Similarly, CuCl₂ has been used as a photocatalyst, achieving a 68.8% degradation of p-cresol at a concentration of 15.6 ppm. researchgate.net The efficiency of these catalysts can be further enhanced. For instance, a hybrid of titanium dioxide (TiO₂) and ZnO capped with polyaniline (PANI) showed a 99% removal of p-cresol under UV irradiation, with a 97.4% mineralization rate. nih.gov

Intermediates formed during the photocatalytic degradation of p-cresol with ZnO include 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. nih.govresearchgate.netmdpi.com The use of Mn-doped ZnO under visible light has also been explored, achieving 74% removal of total organic carbon, indicating a more economical approach for industrial applications. upm.edu.my

The rate of photodegradation is influenced by various environmental factors, most notably pH and the initial concentration of the pollutant.

pH: The pH of the solution plays a crucial role in the surface charge of the photocatalyst and the ionization state of the p-cresol molecule. For ZnO, the photodegradation of p-cresol is favorable in a pH range of 6 to 9. nih.govmdpi.com In slightly alkaline conditions (pH 8-9), the generation of hydroxyl radicals is enhanced. mdpi.com However, at a very high pH (e.g., pH 10), the degradation percentage may decrease due to reduced adsorption of p-cresol onto the catalyst surface. mdpi.com Similarly, studies on phenol (B47542) photodegradation with a TiO₂-chitosan catalyst found an optimal pH of 8. aip.org

Concentration: The initial concentration of p-cresol also affects the degradation rate. Generally, as the concentration of p-cresol increases, the degradation rate also increases up to a certain point. researchgate.net However, at very high concentrations, the catalyst surface may become saturated, or the solution may become opaque to UV light, leading to a decrease in the degradation efficiency. The highest photodegradation of p-cresol with ZnO was observed at a concentration of 100 ppm. nih.govresearchgate.netmdpi.com

The following table summarizes the effect of different parameters on the photodegradation of p-cresol.

| Parameter | Catalyst | Optimal Condition | Degradation Efficiency | Reference |

| Catalyst Loading | ZnO | 2.5 g/L | Maximum photodegradation | researchgate.netmdpi.com |

| p-Cresol Concentration | ZnO | 100 ppm | Highest photodegradation | nih.govresearchgate.netmdpi.com |

| pH | ZnO | 6-9 | Favorable degradation | nih.govmdpi.com |

| pH | CuCl₂ | 8 | Higher degradation | researchgate.net |

| Catalyst Loading | CuCl₂ | 0.6 g/L | Higher degradation | researchgate.net |

Biodegradation Mechanisms and Microbial Metabolism of Phenolic Compounds

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This process is a key component of the natural attenuation of pollutants in the environment.

Bioremediation is a managed process that uses biological agents to treat contaminated soil and water. nih.govresearchgate.net It can be performed in situ (at the contaminated site) or ex situ (where the contaminated material is moved to another location for treatment). nih.govresearchgate.netnih.gov

In situ Bioremediation: This approach involves stimulating the existing microbial populations at the site to degrade the contaminants. nih.gov Techniques include bioventing (supplying oxygen to unsaturated soils) and biosparging (injecting air below the water table). crccare.com

Ex situ Bioremediation: This involves excavating contaminated soil or pumping contaminated groundwater for treatment. crccare.com Common ex situ techniques include biopiles (piling contaminated soil to enhance microbial activity) and landfarming (spreading contaminated soil over a prepared area). crccare.comyoutube.com

These strategies aim to create optimal conditions for microbial growth and metabolism, thereby enhancing the breakdown of cresols. Factors such as nutrient availability, oxygen levels, temperature, and pH are controlled to maximize degradation rates. crccare.com

Certain microorganisms have demonstrated a remarkable ability to degrade phenolic compounds. Pseudomonas putida is a well-studied bacterium known for its capacity to metabolize a wide range of organic compounds, including phenol and cresols. nih.govsemanticscholar.org

Pseudomonas putida can utilize p-cresol as a sole source of carbon and energy. nih.gov The degradation process often involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Studies have shown that P. putida can completely degrade initial p-cresol concentrations ranging from 50 to 600 mg/L within 48 to 56 hours. semanticscholar.orgmdpi.com

The kinetics of p-cresol biodegradation by P. putida have been studied in both batch and continuous bioreactors. nih.gov In a batch reactor, the maximum specific growth rate was observed at a p-cresol concentration of 200 mg/L. nih.gov Continuous bioreactors, particularly those with immobilized cells (e.g., in calcium alginate beads), can tolerate higher concentrations of p-cresol and exhibit significantly higher degradation rates. nih.govfao.org For instance, the degradation rate in a continuous bioreactor was found to be 9 to 10 times higher than in a batch reactor. nih.gov This is partly due to the formation of biofilms, which protect the bacteria and allow them to thrive in higher concentrations of the pollutant. nih.gov

The following table presents kinetic parameters for p-cresol biodegradation by Pseudomonas putida.

| Parameter | Batch Reactor | Continuous Bioreactor | Reference |

| Maximum Specific Growth Rate (µmax) | 0.3398 h⁻¹ | - | nih.gov |

| Half-Saturation Constant (Ks) | 110.9574 mg/L | 131.292 mg/L | nih.gov |

| Inhibition Constant (KI) | 497.6169 mg/L | 1217.7 mg/L | nih.gov |

| Maximum Degradation Rate (Dmax) | - | 91.801 mg/L/h | nih.gov |

Kinetic Modeling of Biodegradation Processes

There is no available research or data on the kinetic modeling of the biodegradation of 2-(1-Methylcyclohexyl)-p-cresol. Studies have been conducted on simpler phenols, but these models cannot be applied to the target compound without experimental validation.

Identification of Biodegradation Intermediates and Pathways

No studies have been published that identify the metabolic intermediates or elucidate the biodegradation pathways for this compound. The presence of the bulky and complex 1-methylcyclohexyl group attached to the cresol (B1669610) structure significantly influences its environmental behavior and susceptibility to microbial attack, making it distinct from simpler phenols for which degradation pathways have been established.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 2-(1-Methylcyclohexyl)-p-cresol, a sterically hindered phenol (B47542), traditionally relies on the alkylation of p-cresol (B1678582). Current research is focused on developing highly selective and efficient catalytic systems to control the position of alkylation and maximize the yield of the desired ortho-substituted product.

Historically, homogeneous acid catalysts like sulfuric acid and phosphoric acid were used for the cyclohexylation of phenols, but these methods are often associated with environmental concerns due to their corrosive and polluting nature. The industry has been moving towards heterogeneous catalysts which are more easily separated from the reaction mixture and can reduce undesirable side reactions. acs.org

Recent advancements include the use of zeolite-based catalysts. For instance, the cycloalkylation of p-cresol with methylcyclohexenes has been studied using a zeolite-Y catalyst impregnated with orthophosphoric acid. google.com Under optimized conditions, this system has demonstrated high selectivity towards the target product. google.com Another approach involves the use of γ-alumina as a catalyst for the alkylation of m-cresol (B1676322) with propylene, which has shown high selectivity for ortho-alkylation. acs.org Such findings are pivotal for developing catalysts that can be adapted for the specific synthesis of this compound.

The exploration of one-pot synthesis methodologies is also a promising frontier. For example, a tandem catalytic system using RANEY® Nickel and a hierarchical Beta zeolite has been reported for the synthesis of cyclohexylphenols from phenol and isopropyl alcohol, achieving high selectivity. nih.gov The development of such multi-component catalyst systems could offer more efficient and sustainable routes for producing this compound.

Future research in this area is expected to focus on the design of tailor-made solid acid catalysts with specific pore structures and acid site distributions to further enhance the ortho-selectivity in cresol (B1669610) alkylation. The use of computational modeling to predict catalyst performance and reaction mechanisms will likely accelerate the discovery of these novel catalytic systems.

Integration into Advanced Material Design and Functional Polymers

Alkylated phenols, including this compound, are recognized for their antioxidant properties, which makes them valuable additives in various materials. acs.org A significant area of emerging research is the integration of these compounds into the design of advanced materials and functional polymers to enhance their stability and lifespan.

Hindered phenolic compounds are widely used as primary antioxidants in polymers intended for applications such as food packaging. nih.gov They function by scavenging free radicals, thereby preventing oxidative degradation of the polymer matrix when exposed to heat, light, and oxygen. nih.govontosight.ai For example, tert-butyl, iso-octyl, and iso-decyl phenols are used as polymer stabilizers. acs.org The unique structure of this compound, with its bulky methylcyclohexyl group ortho to the hydroxyl group, suggests its potential as an effective stabilizer.

Research is also exploring the creation of polymeric antioxidants. This involves chemically incorporating phenolic compounds into the polymer backbone. acs.org This approach aims to reduce the volatility and migration of the antioxidant from the polymer, which can be a concern with small-molecule additives. nih.gov

Furthermore, the functionalization of phenolic compounds to create biodegradable polymers is an active area of investigation. By reacting phenolic compounds with molecules like glycolic acid or lactic acid, new chemical entities can be formed that can be polymerized. google.com These polymers are designed to have controlled degradation profiles, releasing the active phenolic component over a desired period. google.com

The table below summarizes the potential applications of alkylated phenols in polymer science.

| Application Area | Function of Alkylated Phenol | Potential Benefit |

| Polymer Stabilization | Antioxidant, UV Stabilizer | Increased resistance to degradation, extended material lifespan ontosight.ai |

| Functional Polymers | Incorporated into polymer backbone | Reduced additive migration, long-term stability acs.orgnih.gov |

| Biodegradable Materials | Forms part of a degradable polymer | Controlled release of active compounds, environmentally friendly materials google.com |

| Lubricating Oils | Additive | Improved performance of metallic detergents (phenates) acs.org |

Mechanistic Elucidation of Complex Environmental Transformations